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‘ Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde oxime

Cat. No- B3428214

An In-Depth Technical Guide to the H and 3C NMR Spectroscopy of 3,4,5-Trimethoxybenzaldehyde Oxime

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights ir
molecular structure.[1][2] For researchers and professionals in drug development and materials science, the ability to unequivocally determine the str
of a synthesized compound is paramount. This guide provides a comprehensive technical analysis of the *H and 3C NMR spectra of 3,4,5-
Trimethoxybenzaldehyde oxime, a key chemical intermediate in the synthesis of various pharmaceuticals and a potent inhibitor of 1-deoxy-D-xylulc
phosphate (DXP) synthase in pathogenic bacteria.[3]

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a field-proven perspective,
explaining the causal relationships behind experimental choices and spectral features. We will delve into the synthesis of the title compound, establis
validating protocols for NMR sample preparation and data acquisition, and conduct a detailed interpretation of the resulting spectra, grounded in the
fundamental principles of substituent effects on chemical shifts.

Synthesis and Molecular Structure

The reliable synthesis of the analyte is the first step in any characterization workflow. 3,4,5-Trimethoxybenzaldehyde oxime is typically prepared vie
straightforward condensation reaction between 3,4,5-Trimethoxybenzaldehyde and a hydroxylamine salt.[3][4] This reaction is a robust and high-yielc
method for converting an aldehyde to an oxime.

Experimental Protocol: Synthesis

A well-documented laboratory-scale synthesis involves the following steps[4]:

« Reagent Preparation: A solution of 3,4,5-trimethoxybenzaldehyde (e.g., 1 g, 5.1 mmol) in methanol (15 ml) is prepared. A separate mixture of
hydroxylamine sulfate (0.836 g, 5.1 mmol) and an excess of sodium acetate (2.09 g, 25.5 mmol) is made. Sodium acetate acts as a base to neutra
the sulfate and liberate free hydroxylamine.

* Reaction: The aldehyde solution is added to the hydroxylamine mixture.
» Reflux: The combined reaction mass is refluxed for 4-5 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldet

« Workup and Isolation: The solvent is removed under reduced pressure (in vacuo). Demineralized water (40 ml) is added to the residue, which is the
cooled to 5-8 °C to precipitate the product.

« Purification: The resulting white crystalline solid is collected by filtration.

This protocol provides a self-validating system, as the identity and purity of the product can be confirmed by melting point analysis and the comprehe
NMR analysis detailed below.
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Caption: Workflow for the synthesis of 3,4,5-Trimethoxybenzaldehyde oxime.

NMR Analysis: Experimental Design

The quality and reliability of NMR data are critically dependent on the experimental setup. Choices regarding the solvent and acquisition parameters i
not arbitrary; they are made to optimize resolution, signal-to-noise, and quantitative accuracy.

Protocol: NMR Sample Preparation

« Solvent Selection: Deuterated chloroform (CDClIs) is an excellent choice for this compound due to its high solubilizing power for moderately polar o
molecules and its single, well-defined residual solvent peak (6 = 7.26 ppm).[5] Alternatively, DMSO-ds can be used, which is beneficial for observin

exchangeable protons like the oxime -OH due to its hydrogen-bond accepting nature.[6]

« Concentration: Weigh approximately 10-20 mg of the dried oxime product.

 Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

+ Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Protocol: NMR Data Acquisition

For a standard small molecule like this (M.Wt: 211.21 g/mol ), the following parameters on a 400 or 500 MHz spectrometer are recommended for ach

high-quality spectra.[3][7]
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Parameter H NMR 3C NMR Rationale

Standard, robust sequences for simple
Pulse Program Standard 1D (zg30) Proton-decoupled (zgpg30) o
1D acquisition.

A smaller flip angle allows for a shorter

relaxation delay (d1) without saturating
Pulse Angle 30-45° 30° ) ) ; .

the signals, increasing experimental

efficiency.[8]

Encompasses the full range of
Spectral Width ~12 ppm ~220 ppm expected chemical shifts for organic
molecules.[2][7]

Provides good digital resolution
Acquisition Time (AQ) ~3-4s ~1-2s without acquiring excessive noise.[2]

[8]

Ensures near-complete T1 relaxation
. for most nuclei, allowing for reliable
Relaxation Delay (d1) 15-2s 2s . o .
integration in *H and better signal

intensity in 13C.[8]

Sufficient to achieve good signal-to-
Number of Scans (NS) 8-16 256-1024 noise for 1H. More scans are needed
for the less sensitive 13C nucleus.

digraph "NMR Workflow" {

graph [nodesep=0.4, ranksep=0.51];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=10, color="#5F6368"1];

prep [label="Sample Preparation\n(Dissolve in CDC13)"1;

load [label="Insert Sample\n& Lock/Tune/Shim"];

acq Hl1 [label="Acquire 'H Spectrum\n(zg30, NS=8)"];

acq C13 [label="Acquire *3C Spectrum\n(zgpg30, NS=1024)"];

proc [label="Fourier Transform\n& Phase/Baseline Correction"];

analysis [label="Spectral Analysis\n(Peak Picking, Integration,\nAssignment)"];

prep -> load;
load -> acq H1;
load -> acq (C13;
acq Hl1 -> proc;
acq C13 -> proc;
proc -> analysis;

}

Caption: General workflow for NMR spectral acquisition and analysis.

'H NMR Spectral Interpretation

The *H NMR spectrum provides a detailed map of the proton environments within the molecule. The conversion of the aldehyde to the oxime introduc
distinct changes from the starting material, which features a sharp aldehyde proton singlet around 9.85 ppm.[9][10]
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The key to interpretation lies in understanding how the electron-donating methoxy groups and the electron-withdrawing iminyl group influence the che
shifts of the aromatic and functional group protons.[1]

Click to download full resolution via product page
Caption: Structure of 3,4,5-Trimethoxybenzaldehyde oxime with proton labels.

Table 1: Predicted *H NMR Assignments for 3,4,5-Trimethoxybenzaldehyde Oxime (in CDCls)

Chemical Shift (8) ppm . 3 i A
Label i Multiplicity Integration Assignment & Rationale
(Predicted)

Oxime -OH: This proton is
acidic and subject to
hydrogen bonding and

Ha > 8.5 (variable) Broad Singlet 1H chemical exchange, resulting
in a broad signal. Its chemical
shift is highly dependent on
solvent and concentration.[11]

Iminyl -CH=: This proton is
attached to the sp2-hybridized
carbon of the oxime. Itis
. deshielded by the

He ~8.10 Singlet 1H ; .
electronegative nitrogen and
is downfield, analogous to the
~8.17 ppm signal in

benzaldehyde oxime.[12]

Aromatic H-2, H-6: These two
protons are chemically
equivalent due to the
molecule's symmetry. They
H. —6.85 Singlet oH are shielded b)_/ the strong
electron-donating effect of the
three methoxy groups, shifting
them upfield relative to
unsubstituted benzaldehyde.

[

meta-Methoxy (-OCHs):
Protons of the two equivalent

Hn ~3.91 Singlet 6H methoxy groups at C-3 and C-
5. These appear as a sharp
singlet.

para-Methoxy (-OCHs):
Protons of the methoxy group
at C-4. This group is in a

Hn ~3.88 Singlet 3H slightly different electronic
environment than the meta-
groups, often resulting in a
distinct chemical shift.
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3C NMR Spectral Interpretation

The proton-decoupled 3C NMR spectrum reveals the number of unique carbon environments. The most dramatic change from the starting aldehyde
chemical shift of the carbonyl carbon, which moves significantly upfield upon conversion to the oxime C=N carbon.[3][12]

Table 2: Predicted 3C NMR Assignments for 3,4,5-Trimethoxybenzaldehyde Oxime (in CDCls)

Carbon Chemical Shift (8) ppm (Predicted) Assignment & Rationale

Iminyl Carbon (C=NOH): This sp? carbon is
significantly shielded relative to the aldehyde

Cs ~150.0 carbonyl carbon (~191 ppm in the starting material)
but is still downfield due to being double-bonded to
nitrogen.[3][12]

Aromatic C-4: An ipso-carbon attached to an
Ca ~153.5 electron-donating methoxy group, placing it far
downfield.

Aromatic C-3, C-5: Ipso-carbons attached to the

Cs3,Cs ~141.0 .
other two methoxy groups. Equivalent by symmetry.
Aromatic C-1: The ipso-carbon attached to the

C1 ~128.0 . o
oxime group. Its shift is influenced by the C=N bond.
Aromatic C-2, C-6: These protonated aromatic

C2, Cs ~105.0 carbons are significantly shielded by the ortho and
para electron-donating methoxy groups.

c 60.9 para-Methoxy Carbon: The carbon of the methoxy

9 ! .

group at the C-4 position.
meta-Methoxy Carbons: The carbons of the two

Cs, C10 ~56.2 equivalent methoxy groups at the C-3 and C-5
positions.

Conclusion

The structural elucidation of 3,4,5-Trimethoxybenzaldehyde oxime is definitively achieved through the combined application of *H and 3C NMR
spectroscopy. The *H spectrum is characterized by distinct singlets for the iminyl, aromatic, and two types of methoxy protons, with a broad, exchang
signal for the oxime hydroxyl. The 13C spectrum confirms the molecular symmetry and is highlighted by the characteristic upfield shift of the iminyl car
~150.0 ppm from its aldehyde precursor's carbonyl signal at ~191 ppm. By employing the robust synthesis and analytical protocols detailed in this gu
researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific
endeavors.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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